[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
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Overview
Description
[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound with the molecular formula C11H12ClFN2. This compound features a unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and stability. The presence of chloro and fluoro substituents on the phenyl ring adds to its chemical diversity, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of [3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via a Suzuki coupling reaction.
Hydrazine formation: The final step involves the reaction of the intermediate compound with hydrazine under controlled conditions to form the desired hydrazine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to ensure scalability.
Chemical Reactions Analysis
[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as high stability and rigidity.
Mechanism of Action
The mechanism of action of [3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group is known to form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, making it a potent compound in various biological assays.
Comparison with Similar Compounds
Similar compounds to [3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine include other hydrazine derivatives with different substituents on the phenyl ring. These compounds may have varying degrees of biological activity and chemical reactivity. The unique bicyclo[1.1.1]pentane structure of this compound sets it apart from other hydrazine derivatives, providing it with enhanced stability and rigidity.
Some similar compounds include:
- [3-(5-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- [3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- [3-(5-Bromo-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Properties
IUPAC Name |
[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2/c12-7-1-2-9(13)8(3-7)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLYNVZOZFEGDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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